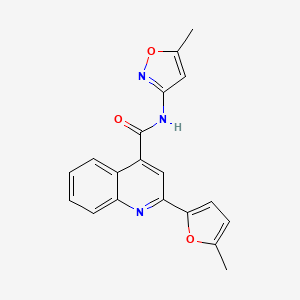
2-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring The compound also contains a furan ring and an oxazole ring, both of which are heterocyclic structures containing oxygen and nitrogen atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of a strong acid like sulfuric acid.
Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with a furan derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the quinoline core is reacted with an amine derivative of the oxazole ring in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and oxazole rings can be oxidized under suitable conditions to form corresponding oxides.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the furan and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Formation of furan oxides and oxazole oxides.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted derivatives depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes involving quinoline derivatives and heterocyclic compounds.
Medicine: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting diseases involving oxidative stress and inflammation.
Industry: Potential use in the development of new materials with specific electronic, optical, or catalytic properties.
Mechanism of Action
The mechanism of action of 2-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide is not well understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline core may interact with DNA or proteins, while the furan and oxazole rings may modulate the compound’s reactivity and binding affinity. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
2-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide can be compared with other similar compounds, such as:
2-(5-methylfuran-2-yl)quinoline-4-carboxamide: Lacks the oxazole ring, which may affect its reactivity and binding properties.
N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide: Lacks the furan ring, which may affect its electronic properties and interactions with molecular targets.
2-(5-methylfuran-2-yl)-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide: Contains an unsubstituted oxazole ring, which may affect its stability and reactivity.
The presence of both the furan and oxazole rings in this compound makes it unique and potentially more versatile in terms of its chemical reactivity and applications.
Properties
CAS No. |
5702-58-9 |
|---|---|
Molecular Formula |
C19H15N3O3 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C19H15N3O3/c1-11-7-8-17(24-11)16-10-14(13-5-3-4-6-15(13)20-16)19(23)21-18-9-12(2)25-22-18/h3-10H,1-2H3,(H,21,22,23) |
InChI Key |
CQEVWHCSUIJWTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


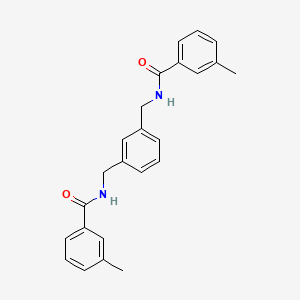
![2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B14932475.png)
![2-(2,4-dichlorophenoxy)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one](/img/structure/B14932483.png)

![N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B14932511.png)
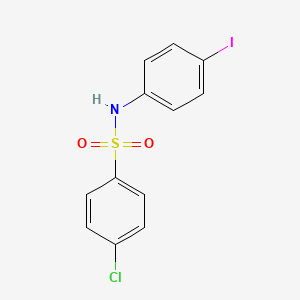

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide](/img/structure/B14932536.png)
![Dimethyl 5-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B14932537.png)
![2-[(3,3-Diphenylpropanoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B14932541.png)
![1-[(4-propylphenyl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B14932547.png)
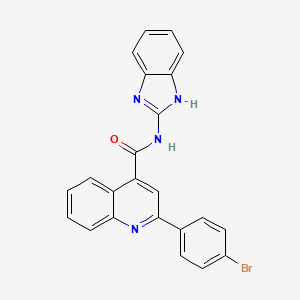
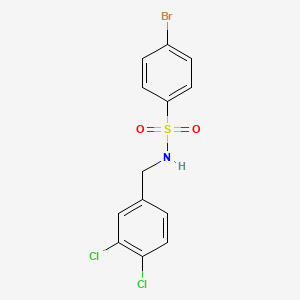
![N-methyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B14932562.png)
